Auristatin E (GMP)

Description

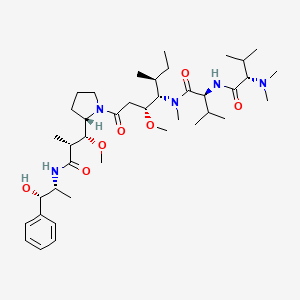

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWDZACBATWTAU-FEFUEGSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160800-57-7 | |

| Record name | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Potent Anti-Cancer Agent: The Origin and Discovery of Auristatin E

A Technical Guide for Researchers and Drug Development Professionals

Auristatin E, a powerful synthetic antineoplastic agent, has carved a significant niche in the landscape of targeted cancer therapy. Its journey from a marine mollusk to a key component of antibody-drug conjugates (ADCs) is a testament to the intricate process of natural product discovery and medicinal chemistry. This guide provides an in-depth exploration of the origin, discovery, and core characteristics of Auristatin E, tailored for researchers, scientists, and professionals in drug development.

From Sea Hare to Laboratory: The Natural Origins

The story of Auristatin E begins with the discovery of the dolastatins, a class of potent antimitotic peptides. In a pursuit spanning two decades, Dr. G. R. Pettit and his team at Arizona State University undertook the monumental task of isolating and characterizing cytotoxic compounds from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[1][2] This laborious effort, which involved processing approximately 1,600 kg of the sea hare, led to the isolation of a series of unique peptides, designated dolastatins 1-15.[1]

Among these, dolastatin 10 emerged as a compound of exceptional interest due to its unprecedented potency against a range of cancer cell lines.[1][3] The yield of dolastatin 10 from its natural source was incredibly low, in the range of 10⁻⁶ to 10⁻⁷ percent, highlighting the challenges of natural product isolation.[1][2]

Further research revealed that the true origin of dolastatin 10 was not the sea hare itself, but rather a cyanobacterium, Symploca sp., on which the mollusk feeds.[4][5] This discovery underscored the importance of marine microorganisms as a rich source of novel bioactive compounds.

The Birth of Auristatin E: Synthetic Innovation

The remarkable potency of dolastatin 10 spurred significant interest in its therapeutic potential. However, its complex structure and low natural abundance made large-scale production and clinical development challenging. This led to the development of synthetic analogs, giving rise to the auristatin family of compounds.

Auristatin E is a synthetic analog of dolastatin 10.[6] Its creation was a pivotal step, enabling a more accessible and scalable supply for extensive research and clinical application. A key modification in the development of related auristatins, such as Monomethyl Auristatin E (MMAE), was the alteration of the N-terminus, which provided a site for conjugation to monoclonal antibodies without significantly compromising its potent cytotoxicity.[7] MMAE is, in fact, desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of two.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatin E and its derivatives exert their potent cytotoxic effects by interfering with a fundamental process of cell division: microtubule dynamics. They are highly effective inhibitors of tubulin polymerization.[3][6]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of the mitotic spindle is critical for the accurate segregation of chromosomes during cell division.

Auristatin E binds to the vinca domain of tubulin, disrupting the assembly of microtubules.[3] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death. The mechanism of action is central to its efficacy as an anti-cancer agent, as it preferentially targets rapidly dividing cancer cells.

Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibition by Auristatin E.

Caption: Mechanism of tubulin polymerization inhibition by Auristatin E.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of Auristatin E and its precursor, dolastatin 10, has been evaluated against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating their potent anti-proliferative activity at nanomolar and even sub-nanomolar concentrations.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 | [3][8] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |

| Dolastatin 10 | DU-145 | Human Prostate Cancer | 0.5 | [2] |

| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [2] |

| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [2] |

| Monomethyl Auristatin E (MMAE) | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9][10][11] |

| Monomethyl Auristatin E (MMAE) | HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9][10][11] |

| Monomethyl Auristatin E (MMAE) | L2987 | Human Lung Adenocarcinoma | <1 | [6] |

| Monomethyl Auristatin E (MMAE) | DX3puroβ6 | Melanoma | 0.058 ± 0.003 | [12] |

| Monomethyl Auristatin E (MMAE) | BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6 | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of dolastatin 10 and Auristatin E.

Isolation of Dolastatin 10 from Dolabella auricularia

The original isolation of dolastatin 10 was a multi-step process involving large-scale extraction and chromatography.

Workflow for the Isolation of Dolastatin 10

Caption: A simplified workflow for the isolation of dolastatin 10.

Protocol Overview:

-

Collection and Extraction: Large quantities of Dolabella auricularia were collected and subjected to solvent extraction, typically with a mixture of methylene chloride and methanol.

-

Solvent Partitioning: The crude extract was partitioned between different immiscible solvents to separate compounds based on their polarity.

-

Chromatography: The resulting fractions were subjected to multiple rounds of chromatographic separation. This included techniques like gel permeation chromatography (e.g., Sephadex LH-20) followed by repeated high-performance liquid chromatography (HPLC) steps.

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions were tested for their cytotoxic activity using cancer cell lines, such as the P388 murine leukemia cell line. This bioassay-guided approach allowed researchers to focus on the most potent fractions, ultimately leading to the isolation of pure dolastatin 10.

Chemical Synthesis of Auristatin E

The total synthesis of Auristatin E and its derivatives is a complex multi-step process involving peptide coupling reactions. A general overview of a convergent synthetic approach is provided below.

Protocol Overview:

-

Synthesis of Peptide Fragments: The synthesis typically begins with the preparation of protected amino acid building blocks, including the unique amino acids found in the dolastatin structure. These are then coupled to form smaller peptide fragments.

-

Convergent Assembly: The pre-synthesized fragments are then coupled together in a convergent manner to construct the full peptide backbone of Auristatin E. This approach is often more efficient than a linear, step-by-step synthesis.

-

Deprotection and Purification: Finally, all protecting groups are removed from the synthesized peptide, and the final product is purified using techniques such as HPLC to yield pure Auristatin E.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Auristatin E (or other test compounds) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol Overview:

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound (Auristatin E) at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm, which is proportional to the formation of microtubules.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to that of a control (vehicle only). The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined.

Conclusion

The discovery of Auristatin E is a compelling example of how natural products can inspire the development of highly potent therapeutic agents. From its origins in a marine ecosystem to its chemical synthesis and elucidation of its mechanism of action, the journey of Auristatin E has provided a powerful warhead for the development of next-generation antibody-drug conjugates. The in-depth understanding of its origin, synthesis, and biological activity is crucial for researchers and drug development professionals seeking to leverage its therapeutic potential in the ongoing fight against cancer.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and physical properties of GMP Auristatin E.

An In-depth Technical Guide to the Biochemical and Physical Properties of GMP Auristatin E

Introduction

Monomethyl Auristatin E (MMAE), also known as Vedotin, is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][] Due to its extreme cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, it is not administered as a standalone drug.[][3] Instead, it serves as a critical cytotoxic payload in the design of Antibody-Drug Conjugates (ADCs).[3][4] In this context, MMAE is attached to a monoclonal antibody (mAb) via a specialized linker.[] This ADC construct allows for the targeted delivery of the cytotoxic agent directly to cancer cells expressing a specific surface antigen, thereby maximizing efficacy while minimizing systemic toxicity.[]

The production of MMAE for clinical applications, particularly as a component of an ADC, must adhere to stringent Current Good Manufacturing Practice (cGMP) guidelines.[5][6] These regulations ensure the quality, purity, and consistency of the final product, which is critical for both regulatory approval and patient safety.[7] This technical guide provides a comprehensive overview of the core biochemical and physical properties of GMP-grade Auristatin E, details key experimental protocols for its characterization, and outlines its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of GMP Auristatin E are fundamental to its formulation, stability, and use in ADC development. As a synthetic derivative of a peptide, its properties, such as solubility and stability, are critical considerations for manufacturing and storage.[8][9] The hydrophobic nature of MMAE can influence the physical stability of the resulting ADC, particularly at high drug-to-antibody ratios (DARs).[10][11][12]

Table 1: Physical and Chemical Data for GMP Auristatin E

| Property | Value | Source(s) |

| Identification | ||

| Chemical Name | N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-L-valinamide | [9] |

| Synonyms | MMAE, Vedotin, SGD-1010 | [9][13] |

| CAS Number | 474645-27-7 | [3][9] |

| Molecular Properties | ||

| Molecular Formula | C39H67N5O7 | [1][3] |

| Molecular Weight | 718.0 g/mol (Typical); 717.993 g·mol−1 | [1][9] |

| Appearance | Crystalline solid | [9] |

| Purity (GMP Grade) | ≥98%; specific processes can achieve >99% | [14][15] |

| Physicochemical Data | ||

| Water Solubility | 0.0175 mg/mL | [16] |

| logP | 3.44 - 3.51 | [16] |

| logS | -4.6 | [16] |

| pKa (Strongest Acidic) | 12.65 | [16] |

| pKa (Strongest Basic) | 8.9 | [16] |

| Polar Surface Area | 149.54 Ų | [16] |

Table 2: Solubility Profile of GMP Auristatin E

| Solvent | Solubility | Source(s) |

| DMSO | >35.9 mg/mL; ≥ 48 mg/mL (66.85 mM) | [8][17] |

| Ethanol | ~25 mg/mL | [9] |

| Dimethylformamide (DMF) | ~20 mg/mL | [9] |

| PBS (pH 7.2) | ~0.5 mg/mL | [9] |

Table 3: Stability Information for GMP Auristatin E

| Condition | Stability | Source(s) |

| Solid (at -20°C) | Stable for ≥4 years | [9] |

| DMSO Stock Solution (at -20°C) | Stable for several months | [8] |

| Aqueous Solution | Not recommended for storage >1 day | [9] |

| In Plasma (Pre-analytical) | Stable for 4 hrs (short-term), 4 weeks (long-term), 3 freeze/thaw cycles | [18] |

Biochemical Properties and Mechanism of Action

MMAE is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[19] Microtubules are essential for forming the mitotic spindle during cell division.[19] By disrupting microtubule dynamics, MMAE effectively arrests the cell cycle in the G2/M phase, which ultimately leads to programmed cell death (apoptosis).[20][21]

When integrated into an ADC, the conjugate binds to a specific antigen on the surface of a tumor cell and is subsequently internalized.[22] Inside the cell's lysosome, the linker connecting MMAE to the antibody is cleaved by proteases like cathepsin, releasing the active MMAE payload directly into the cytoplasm to exert its cytotoxic effect.[1][][3]

In addition to its primary antimitotic function, MMAE has been shown to act as a radiosensitizer.[20] It enhances the efficacy of ionizing radiation by increasing DNA double-strand breaks and activating DNA damage signaling pathways, such as the activation of CHK1.[20][23] This synergistic effect presents a promising strategy for combination therapies.[19]

GMP Manufacturing and Quality Control

The synthesis of GMP-grade Auristatin E is a complex process that requires strict controls to ensure high purity and yield while preventing the formation of impurities or changes in stereochemistry.[15][24] Recent advancements in purification, such as replacing column chromatography with crystallization techniques, have improved product purity to over 99% and enhanced scalability.[15][25]

For ADCs, GMP compliance extends to the entire manufacturing process, from raw material testing to the final sterile fill-finish.[5][6] The highly potent nature of MMAE necessitates specialized containment strategies, often involving isolator technology with sophisticated pressure cascades to protect both the product and personnel.[6] Analytical methods used for quality control, such as those for determining purity, identity, and drug-to-antibody ratio, must be appropriately validated according to regulatory guidelines.[5][7]

Experimental Protocols

A suite of validated analytical methods is essential for the characterization and quality control of GMP Auristatin E and its corresponding ADCs.

Cytotoxicity Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of MMAE.[26][27]

Protocol:

-

Cell Plating: Seed cancer cell lines (e.g., SKBR3, MDA-MB-468) in 96-well plates and allow them to adhere overnight.[26][27]

-

Treatment: Expose cells to a range of concentrations of MMAE (e.g., 1 to 1000 ng/ml) and incubate for a set period (e.g., 48 or 72 hours).[27]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

-

Solubilization: Aspirate the media and dissolve the resulting formazan crystals in 200 μL of DMSO.[26]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity using the formula: Cytotoxicity (%) = 100 - ((At - Ab) / (Ac - Ab)) * 100, where 'At' is the absorbance of the test compound, 'Ab' is the blank, and 'Ac' is the negative control.[26][27]

Quantification in Biological Matrices (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry is the gold standard for quantifying small molecules like MMAE in complex biological samples such as plasma, essential for pharmacokinetic studies.[18]

Protocol:

-

Sample Preparation: Precipitate proteins from plasma samples using acetonitrile (ACN).[18][28]

-

Chromatography: Inject the supernatant onto a UPLC system equipped with an appropriate column (e.g., Acquity UPLC® BEH C18). Use a gradient elution with a mobile phase such as a mixture of methanol, water, and formic acid.[18][29]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., qTOF-MS/MS) in positive ion mode.[18][28]

-

Quantification: Generate a calibration curve using a quadratic regression (weighted 1/concentration²) over a defined concentration range (e.g., 1.01–2,200 ng/mL).[18]

-

Validation: The method qualification should meet acceptance criteria for accuracy and precision (e.g., within ±25% for QC samples).[18]

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. adcreview.com [adcreview.com]

- 4. Antibody-Drug Conjugates (ADC): From Concept to GMP Manufacturing - GTP Bioways [gtp-bioways.com]

- 5. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]

- 6. adcreview.com [adcreview.com]

- 7. Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation: First-Generation AJICAP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Monomethyl auristatin E (GMP) - MedChem Express [bioscience.co.uk]

- 15. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. US20240025947A1 - Preparation and purification process of monomethyl auristain e compound - Google Patents [patents.google.com]

- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 26. scispace.com [scispace.com]

- 27. applications.emro.who.int [applications.emro.who.int]

- 28. researchgate.net [researchgate.net]

- 29. qps.com [qps.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Auristatin E and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Auristatin E and its synthetic analogs, particularly monomethyl auristatin E (MMAE), represent a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional potency as anti-mitotic agents, stemming from their ability to inhibit tubulin polymerization, has led to the approval of several life-saving cancer therapies.[1][2] Understanding the nuanced relationship between the chemical structure of these peptides and their cytotoxic activity is paramount for the rational design of next-generation ADCs with improved therapeutic indices. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Auristatin E and its analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Core Structure: A Pentapeptide Scaffold

Auristatin E is a synthetic analog of the natural marine product dolastatin 10.[3] Its structure is a pentapeptide, conventionally divided into five subunits designated P1 through P5, starting from the N-terminus. The core scaffold of MMAE, the most widely studied analog, consists of Monomethyl-Valine (P1), Valine (P2), Dolaisoleuine (P3), Dolaproine (P4), and a norephedrine-derived unit (P5).[3] Modifications at each of these positions have been extensively explored to modulate activity, solubility, and suitability for conjugation.

Structure-Activity Relationship: A Positional Analysis

The cytotoxic potency of auristatin analogs is exquisitely sensitive to structural modifications. The following sections dissect the SAR at each key position, with quantitative data summarized in the tables below.

P1 Position (N-terminus)

The N-terminal P1 position, occupied by N-methyl-L-valine in MMAE, is crucial for potent anti-tubulin activity. Modifications in this region often focus on balancing hydrophobicity and steric bulk. Structure-based design has led to the development of novel auristatins with functionalization of the N-terminal N-methylvaline of the MMAF scaffold to enhance cell permeability.[4]

P2 and P4 Positions (Central Core)

The central P2-P3-P4 core of the auristatin molecule has been a subject of investigation to modulate activity and hydrophilicity.[1] Modifications to the P2 and P4 subunits have been explored to a lesser extent compared to the terminal positions.[5] However, introducing heteroatoms or non-natural amino acids in these positions can influence cytotoxic activity and provide alternative sites for linker attachment.[1]

P5 Position (C-terminus)

The C-terminal P5 position is a critical determinant of the overall properties of the auristatin analog, significantly impacting its hydrophilicity and cell permeability.[5] A strong correlation has been observed between the lipophilicity at this position (as indicated by log D values) and cytotoxicity, likely due to its influence on cellular uptake.[5] For instance, the conversion of the C-terminal carboxylic acid of monomethyl auristatin F (MMAF) to a neutral amide (MMAF-OMe) significantly increases its cytotoxicity as a free drug due to enhanced cell permeability.[3]

Quantitative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxicity (IC50 values) of Auristatin E and various analogs across different cancer cell lines. These values highlight the impact of specific structural modifications on potency.

Table 1: Cytotoxicity of Auristatin E (AE) and Monomethyl Auristatin E (MMAE)

| Compound | Cell Line | IC50 (nM) | Reference |

| Auristatin E | Various | ~1.4 | |

| MMAE | SKBR3 | 3.27 ± 0.42 | |

| MMAE | HEK293 | 4.24 ± 0.37 | |

| MMAE | BxPC-3 | 0.16 - 0.5 | |

| MMAE | MIA PaCa-2 | 0.16 - 0.5 | |

| MMAE | A2780 | single nM range | |

| MMAE | COV362 | single nM range | |

| MMAE | COV318 | single nM range | |

| MMAE | OVCAR4 | single nM range | |

| MMAE | OVCAR8 | single nM range | |

| MMAE | BxPC-3 | 0.97 ± 0.10 | [6] |

| MMAE | PSN-1 | 0.99 ± 0.09 | [6] |

| MMAE | Capan-1 | 1.10 ± 0.44 | [6] |

| MMAE | Panc-1 | 1.16 ± 0.49 | [6] |

Table 2: Structure-Activity Relationship of P5-Modified Auristatin Analogs

| Compound | P5 Modification | Cell Line | IC50 (nM) | Reference |

| 7a (PYE) | Phenylalanine-derived | HCC1954 | 1.3 | [5] |

| 7d (MMAE) | Norephedrine-derived | HCC1954 | 0.48 | [5] |

| 7e (MMAF) | Phenylalanine | HCC1954 | 2.6 | [5] |

| 17 | Aliphatic amine | HCC1954 | >100 | [5] |

| 18 | Aliphatic amine | HCC1954 | >100 | [5] |

| 19 | Aliphatic amine | HCC1954 | >100 | [5] |

| 20 | Aliphatic amine | HCC1954 | >100 | [5] |

Mechanism of Action: Disruption of Microtubule Dynamics

The potent cytotoxicity of auristatins stems from their ability to disrupt microtubule dynamics, which are essential for cell division. By binding to tubulin, the protein subunit of microtubules, auristatins inhibit their polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Caption: Mechanism of action of Auristatin E and its analogs.

Experimental Protocols

The evaluation of auristatin analogs relies on a suite of well-established in vitro assays. The following are detailed protocols for two key experiments.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Auristatin analog stock solutions (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the auristatin analogs in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm over time.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (as a polymerization enhancer)

-

Auristatin analog stock solutions (in DMSO)

-

96-well, half-area, UV-transparent plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of the auristatin analog or control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Compare the curves of treated samples to the untreated control to determine if the compound inhibits or enhances tubulin polymerization.

Experimental and Logical Workflow

The discovery and characterization of novel auristatin analogs follow a structured workflow, from initial design to in vitro and in vivo evaluation.

Caption: A typical experimental workflow for evaluating auristatin analogs.

Conclusion

The structure-activity relationship of Auristatin E and its analogs is a complex and fascinating area of medicinal chemistry. The exquisite potency of these molecules is highly dependent on subtle structural modifications, particularly at the N- and C-termini. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo evaluation, is essential for the continued development of innovative and more effective ADC-based cancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this critical field of drug discovery.

References

- 1. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [helda.helsinki.fi]

- 4. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

Unconjugated Auristatin E: A Technical Guide to its Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin E, and its synthetic derivative monomethyl auristatin E (MMAE), are highly potent antineoplastic agents.[1][2] Originally derived from the marine mollusk Dolabella auricularia, these compounds are powerful microtubule inhibitors.[1][2] Due to their extreme cytotoxicity, they are not suitable for use as standalone therapeutic agents.[1] Instead, their potent cell-killing ability is harnessed through conjugation to monoclonal antibodies, forming antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells.[1][2] This guide provides an in-depth technical overview of the cytotoxicity of unconjugated Auristatin E (MMAE), focusing on its mechanism of action, quantitative potency in various cancer cell lines, and the experimental protocols used to assess its effects.

Mechanism of Action

Unconjugated Auristatin E exerts its cytotoxic effects by disrupting the cellular microtubule network.[1][2] It inhibits the polymerization of tubulin, a critical protein for the formation of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[3][4] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]

Data Presentation: In Vitro Cytotoxicity of Unconjugated Auristatin E (MMAE)

The following table summarizes the 50% inhibitory concentration (IC50) values of unconjugated Auristatin E (MMAE) in a range of human cancer cell lines. These values demonstrate the potent and broad-spectrum anti-proliferative activity of this compound.

| Cancer Type | Cell Line | IC50 (nM) | Assay | Incubation Time (h) | Reference |

| Breast Cancer | SKBR3 | 3.27 ± 0.42 | MTT | 72 | [7] |

| MDA-MB-468 | ~1 (estimated from inhibition rate) | MTT | 48-72 | ||

| MDA-MB-453 | ~1 (estimated from inhibition rate) | MTT | 48-72 | ||

| Pancreatic Cancer | BxPC-3 | 0.97 ± 0.10 | Not Specified | Not Specified | [8][9] |

| PSN-1 | 0.99 ± 0.09 | Not Specified | Not Specified | [8][9] | |

| Capan-1 | 1.10 ± 0.44 | Not Specified | Not Specified | [8][9] | |

| Panc-1 | 1.16 ± 0.49 | Not Specified | Not Specified | [8][9] | |

| Kidney Cancer | HEK293 | 4.24 ± 0.37 | MTT | 72 | [7] |

| Melanoma | SK-MEL-5 | 0.7 - 7.1 ng/mL (approx. 0.98 - 9.9 nM) | Resazurin | 96 | [10] |

| Various Cancers | HepG2, Hep3B2, H226, OVCAR3, KM-H2, N87 | Potent cytotoxicity observed | XTT | 72 | [11] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cells to be tested

-

Unconjugated Auristatin E (MMAE)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of unconjugated Auristatin E in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Auristatin E. Include untreated control wells.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.[7]

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization of the purple formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Propidium Iodide Staining for Cell Cycle Analysis

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cells treated with Auristatin E and untreated control cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest both treated and untreated cells by trypsinization or scraping.

-

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature for 30 minutes to degrade RNA.

-

Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V Staining for Apoptosis Detection

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.

Materials:

-

Cells treated with Auristatin E and untreated control cells

-

Annexin V-FITC (or another fluorophore conjugate)

-

Propidium Iodide (PI) or another viability dye

-

1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest both treated and untreated cells and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Signaling Pathways and Visualizations

G2/M Cell Cycle Arrest Pathway

Unconjugated Auristatin E's inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. This arrest is primarily mediated by the inhibition of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.

Caption: MMAE-induced G2/M cell cycle arrest pathway.

Apoptotic Signaling Pathway

The sustained G2/M arrest induced by unconjugated Auristatin E triggers the intrinsic pathway of apoptosis. This process involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane. The disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway activated by MMAE.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of unconjugated Auristatin E, integrating the experimental protocols described above.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]

- 3. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Role of Auristatin E in Early-Stage Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin E and its synthetic derivative, Monomethyl Auristatin E (MMAE), are exceptionally potent antineoplastic agents that have become pivotal in the landscape of targeted cancer therapy.[1][2] Originally derived from the marine shell-less mollusc Dolabella auricularia, these agents are too toxic for systemic administration as standalone drugs.[1][2] However, their high cytotoxicity has been ingeniously harnessed through their use as payloads in Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3] They link a potent cytotoxic payload, such as Auristatin E, to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system minimizes systemic exposure and thereby reduces off-target toxicity, while concentrating the cytotoxic agent at the tumor site.[3] MMAE is a synthetic analog of dolastatin 10 and functions as a potent mitotic inhibitor by inhibiting tubulin polymerization.[4][5] This technical guide provides an in-depth overview of the core functionalities of Auristatin E in early-stage oncology research, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

Auristatin E and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2][6] The primary mechanism of action involves the inhibition of tubulin polymerization.[1][2][5][6] By binding to tubulin, Auristatin E prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

In the context of an ADC, the mAb component binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Once inside the cell, the linker connecting the antibody to the Auristatin E payload is cleaved by lysosomal enzymes, such as cathepsin B.[1][2] This releases the active cytotoxic agent into the cytoplasm, where it can then bind to tubulin and execute its anti-mitotic function.

Signaling Pathway

The intracellular release of Auristatin E triggers a cascade of events culminating in programmed cell death. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately induces apoptosis through the activation of caspase cascades.

References

- 1. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [pubmed.ncbi.nlm.nih.gov]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Novel Derivatives of Auristatin E for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auristatins, particularly Monomethyl Auristatin E (MMAE), are highly potent cytotoxic agents that have become cornerstones in the development of Antibody-Drug Conjugates (ADCs). Their exceptional potency as microtubule inhibitors makes them ideal payloads for targeted cancer therapy.[1][2] However, challenges such as the hydrophobicity of early drug-linker conjugates and the need for an improved therapeutic index have spurred the development of novel derivatives.[3][4] This technical guide provides an in-depth exploration of these next-generation auristatins, focusing on their design, synthesis, and preclinical evaluation. We detail key classes of derivatives, including hydrophilic and C-terminally modified analogues, summarize critical quantitative data in structured tables, and provide detailed experimental protocols for their characterization. Furthermore, this guide utilizes visualizations to clarify complex biological pathways and experimental workflows, offering a comprehensive resource for professionals in the field of ADC development.

Introduction: Auristatin E in the ADC Landscape

The concept of ADCs marries the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[5] Auristatins, synthetic analogues of the natural marine product dolastatin 10, have emerged as one of the most successful classes of payloads for this therapeutic modality.[6]

The Dolastatin Family and Auristatin E

Dolastatin 10, first isolated from the sea hare Dolabella auricularia, demonstrated extraordinary cytotoxic activity, with GI50 (50% growth inhibition) values in the picomolar range.[6] Its synthetic analogues, the auristatins, were developed to retain this high potency while providing a handle for conjugation to antibodies.[7] Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are two of the most prominent derivatives used in clinically approved ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[4][8]

Mechanism of Action: Tubulin Inhibition

Auristatins exert their cytotoxic effect by inhibiting cell division. They bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding domain.[6] This interaction disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately leads to apoptosis.[2][6] The high potency of auristatins, effective in the nanomolar to picomolar range, is a critical attribute for their use in ADCs, as only a limited number of payload molecules can be delivered to the target cell.[6][7]

Rationale for Developing Novel Auristatin E Derivatives

While MMAE-based ADCs have shown significant clinical success, ongoing research aims to engineer next-generation conjugates with superior properties. The drive for novel derivatives is based on several key factors.

-

Overcoming Hydrophobicity: The classic MMAE conjugated via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker is notably hydrophobic. This property can lead to aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR), potentially compromising their pharmacokinetic properties and efficacy.[3][8]

-

Modulating Potency and Therapeutic Index: Fine-tuning the intrinsic potency of the auristatin payload can improve the therapeutic window of an ADC. For instance, derivatives like MMAF have a lower cell permeability due to a charged C-terminal carboxyl group, making them less potent as free drugs but highly effective once internalized via an ADC, potentially reducing off-target toxicity.[7][9]

-

Expanding Linker Attachment Strategies: Creating derivatives with new functional handles for linker attachment allows for the exploration of novel conjugation chemistries and payload release mechanisms. Modifications to the central peptide core or the C-terminus can provide alternative conjugation sites beyond the traditional N-terminus.[8][9]

Key Classes of Novel Auristatin E Derivatives

Research has focused on modifying the N-terminus, C-terminus, and the central peptide core of the auristatin scaffold.[6]

Hydrophilic Derivatives

To counteract the hydrophobicity of MMAE-linker conjugates, researchers have developed derivatives with increased hydrophilicity. A notable example is the attachment of a glucuronide moiety to create β-d-glucuronyl-monomethylauristatin E (MMAU).[3] This strategy aims to improve the solubility and pharmacokinetic profile of the resulting ADC. These derivatives often utilize linkers that can be cleaved by lysosomal enzymes like β-glucuronidase.[7]

C-Terminal Modified Analogues

MMAF, which features a C-terminal phenylalanine instead of the norephedrine unit in MMAE, is a key example of a C-terminally modified auristatin.[4] The free carboxyl group on phenylalanine is negatively charged at physiological pH, which limits its ability to cross cell membranes, thereby reducing its toxicity as a free drug. However, when delivered intracellularly by an ADC, it is highly potent.[7] This principle has been extended by exploring other amino acids, such as methionine or tryptophan, at the C-terminus to further optimize the ADC's therapeutic index.[9]

Central Subunit Modifications

Modifications within the central P2-P3-P4 peptide subunits of the auristatin backbone represent another frontier. Introducing azide groups into these subunits can create novel handles for linker attachment using click chemistry.[10] This approach allows for the development of ADCs with different architectures and release mechanisms, potentially leading to improved stability and efficacy.

Synthesis and Ligation Strategies

The development of novel auristatin ADCs involves sophisticated organic synthesis and bioconjugation chemistry.

Synthesis of Auristatin Derivatives

Auristatin derivatives are fully synthetic molecules, which allows for precise structural modifications.[6] The synthesis is typically a multi-step process involving peptide couplings and the introduction of non-natural amino acids that are characteristic of the auristatin structure. For example, the synthesis of a peptide-drug conjugate (PDC) incorporating MMAE can be achieved through standard solid-phase peptide synthesis (SPPS) for the targeting peptide, followed by a site-specific Michael addition to conjugate the MMAE-maleimide linker.[11]

Linker Chemistry: From Val-Cit to Novel Platforms

The linker is a critical component that connects the auristatin payload to the antibody. Its properties dictate the stability of the ADC in circulation and the mechanism of payload release.

-

Protease-Cleavable Linkers: The most widely used linker for auristatins is the valine-citrulline (Val-Cit) dipeptide linker.[3][12] It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells.[9] This cleavage releases the active payload inside the target cell.

-

Acid-Cleavable Linkers: Linkers containing hydrazone or silyl ether groups have been developed to release the payload in the acidic environment of endosomes and lysosomes.[7][13] Recent innovations, such as novel silyl ether linkers, have demonstrated improved plasma stability compared to earlier acid-labile designs, making them suitable for highly potent payloads like MMAE.[13]

-

Glucuronide Linkers: Paired with hydrophilic payloads like MMAU, these linkers are cleaved by β-glucuronidase, an enzyme overexpressed in the lysosomes of some tumor cells.[7]

The choice of linker is intrinsically tied to the properties of the auristatin derivative to achieve the optimal balance of stability, potency, and tolerability.

Preclinical Evaluation: Data and Protocols

The characterization of novel auristatin ADCs requires a suite of in vitro and in vivo assays to determine their potency, specificity, and efficacy.

In Vitro Characterization

In vitro assays are essential for the initial screening and characterization of new derivatives and ADCs.

The following table summarizes representative in vitro cytotoxicity data for MMAE and its derivatives against various cancer cell lines.

| Compound/ADC | Cell Line | Target Antigen | IC50 / EC50 | Citation |

| MMAE | MDA-MB-468 (Breast) | N/A | ~1-10 ng/mL | [14] |

| MMAE | SKBR3 (Breast) | N/A | IC50 < 0.002 nM | [15] |

| MMAE | HEK293 (Kidney) | N/A | IC50 ~0.05 nM | [15] |

| cAC10-Val-Cit-PABC-MMAE | CD30+ Cell Lines | CD30 | 0.5–10 ng/mL | [7] |

| MMAF | Various | N/A | 100–250 nM | [7] |

| [natCu]PDC-1 (MMAE conjugate) | BxPC-3 (Pancreatic) | Integrin αvβ6 | 65.1 ± 10.6 nM | [16] |

This protocol is a standard method for assessing the cytotoxic effect of auristatin derivatives on cancer cell lines.[14][15]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468 or SKBR3) in a 96-well flat-bottom plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation and Addition: Prepare a serial dilution of the auristatin derivative or ADC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control (100% viability) and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14] Agitate the plate on a shaker for 15-60 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Efficacy

Animal models are critical for evaluating the anti-tumor activity and tolerability of ADCs before they can be considered for clinical trials.

The following table presents examples of in vivo efficacy for auristatin-based ADCs in xenograft models.

| ADC | Tumor Model | Efficacy Metric | Citation |

| cAC10-Val-Cit-PABC-MMAE | Anaplastic Large Cell Lymphoma & Hodgkin Lymphoma Xenografts | Efficacious at doses of 1–3 mg/kg | [7] |

| 1F6-Dipeptide-MMAF derivatives | 786-O Renal Cell Carcinoma Xenografts | At least 3-fold more potent than 1F6-Val-Cit-PABC-MMAF | [9] |

| [natCu]PDC-1 (MMAE conjugate) | αvβ6 (+) Tumor Xenograft | Median survival: 77 days (vs. 37-49 days for controls) | [11] |

This protocol outlines a typical workflow for assessing ADC efficacy in a mouse xenograft model.[7][9]

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., Ramos or Daudi cells for lymphoma models) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).[17] Allow the tumors to grow to a palpable size, typically 100-200 mm³.

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group). Groups will include a vehicle control (e.g., saline), a non-binding control ADC, and one or more dose levels of the therapeutic ADC.

-

ADC Administration: Administer the ADCs, typically via intravenous (IV) or intraperitoneal (IP) injection, according to the planned dosing schedule (e.g., a single dose or multiple doses over several weeks).

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitoring: Monitor the body weight of the mice as an indicator of general toxicity. Observe the animals for any other signs of adverse effects.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific time period. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group.

-

Data Analysis: Plot the mean tumor volume ± standard error for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.

Visualizing Key Processes and Concepts

Diagrams created using Graphviz help to illustrate the complex mechanisms and workflows involved in ADC research.

Caption: General mechanism of action for an Auristatin-based ADC.

Caption: High-level experimental workflow for ADC development and evaluation.

Caption: Common intracellular linker cleavage strategies for auristatin ADCs.

Conclusion and Future Directions

The development of novel Auristatin E derivatives continues to be a vibrant area of research that is pushing the boundaries of ADC technology. By rationally designing payloads with improved hydrophilicity, modulated potency, and diverse conjugation options, scientists are creating next-generation ADCs with the potential for enhanced efficacy and safety profiles. The strategic combination of these novel auristatins with innovative linker technologies and highly specific monoclonal antibodies will undoubtedly lead to more effective and better-tolerated cancer therapies. Future work will likely focus on further refining the therapeutic index, exploring novel mechanisms of action, and overcoming resistance to current ADC treatments.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Auristatins - Creative Biolabs [creativebiolabs.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

Core Principles of Auristatin E as a High-Potency Payload for Antibody-Drug Conjugates

An In-depth Technical Guide for Drug Development Professionals

Auristatin E, and its synthetic analog monomethyl auristatin E (MMAE), stand as one of the most clinically validated and widely utilized payloads in the development of antibody-drug conjugates (ADCs).[1][2] Their exceptional potency as microtubule-disrupting agents, coupled with tunable physicochemical properties, has led to their incorporation into several FDA-approved ADCs for the treatment of various malignancies.[3][4][5] This technical guide provides a comprehensive overview of the fundamental principles of Auristatin E as an ADC payload, focusing on its mechanism of action, structure-activity relationships, and key experimental considerations for its preclinical evaluation.

Mechanism of Action: Potent Antimitotic Activity

MMAE exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cellular microtubule network.[6][7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[9][10] The high potency of MMAE, with cytotoxic activity in the nanomolar to picomolar range, makes it an ideal candidate for targeted delivery via ADCs, as only a small number of molecules are required to kill a cancer cell.[1][7][8]

The mechanism of action of an MMAE-based ADC can be summarized in the following steps:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to MMAE is cleaved by lysosomal enzymes, such as cathepsin B.[10][11][12]

-

Payload Release and Tubulin Binding: The released MMAE can then diffuse into the cytoplasm and bind to tubulin, preventing its polymerization into microtubules.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[9][13]

The signaling pathway from microtubule disruption to apoptosis is a complex process involving various cellular checkpoints and effector molecules.

Structure-Activity Relationship and Linker Chemistry

The structure of auristatins has been extensively modified to optimize their potency, stability, and suitability for conjugation to antibodies.[1] MMAE is a synthetic analog of the natural product dolastatin 10.[7][14] The N-terminal modification with a methyl group enhances its activity. The C-terminus of MMAE is designed to allow for the attachment of a linker, which is a critical component of the ADC.[1]

The choice of linker chemistry is crucial for the efficacy and safety of an ADC. For MMAE, a commonly used linker is the valine-citrulline (vc) dipeptide, which is specifically designed to be cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells.[10][11] This ensures that the potent MMAE payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[11] The linker often includes a self-immolative spacer, such as para-aminobenzyl alcohol (PABA), to ensure the efficient release of the unmodified payload.[11]

In Vitro Cytotoxicity and Bystander Effect

The cytotoxic potential of MMAE is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7][8] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7][8] |

| MDA-MB-468 | Breast Cancer | More sensitive than MDA-MB-453 | [6][15] |

| MDA-MB-453 | Breast Cancer | Less sensitive than MDA-MB-468 | [6][15] |

| SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL (for L49-vcMMAE) | [16] |

A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect".[17][18] Due to its moderate membrane permeability, once released inside a target cancer cell, MMAE can diffuse out and kill neighboring antigen-negative cancer cells.[17][18] This is particularly important in tumors with heterogeneous antigen expression, where not all cells express the target antigen. The bystander effect can enhance the overall anti-tumor activity of the ADC.[18]

Approved ADCs Utilizing Auristatin E (MMAE)

The clinical success of MMAE is underscored by its inclusion in several FDA-approved ADCs.

| Trade Name | Generic Name | Target Antigen | Approved Indications | Reference |

| Adcetris® | Brentuximab vedotin | CD30 | Hodgkin lymphoma, anaplastic large cell lymphoma | [5][10][14] |

| Padcev® | Enfortumab vedotin | Nectin-4 | Urothelial cancer | [12][19] |

| Polivy® | Polatuzumab vedotin | CD79b | Diffuse large B-cell lymphoma | [12][15][19] |

| Tivdak™ | Tisotumab vedotin | Tissue Factor | Cervical cancer | [3][4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic activity of MMAE or an MMAE-based ADC on cancer cell lines.[6][7][15][16]

Materials:

-

Cancer cell lines (e.g., SKBR3, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MMAE or MMAE-ADC solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of MMAE or the ADC in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[6][15]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.

Preclinical Development Workflow for Auristatin E-Based ADCs

The development of an ADC is a multi-step process that involves careful characterization at each stage.

Pharmacokinetics and Resistance Mechanisms

The pharmacokinetic (PK) profile of an ADC is complex, as it involves the properties of the antibody, the linker, and the payload.[12][19][20] The antibody component generally dictates the long half-life of the ADC in circulation.[20] Unconjugated MMAE is rapidly cleared from the plasma but shows prolonged and extensive distribution in tissues.[12][19][20] Understanding the PK of both the conjugated and unconjugated payload is critical for predicting efficacy and managing toxicity.[19][20]

Resistance to MMAE-based ADCs can arise through various mechanisms, including:

-

Downregulation of the target antigen: Reduced expression of the target antigen on the cancer cell surface can lead to decreased ADC binding and internalization.[13][21]

-

Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[22][23]

-

Alterations in lysosomal function: Impaired lysosomal function can hinder the cleavage of the linker and the release of the active payload.[21][22]

-

Intrinsic resistance to MMAE: Mutations in tubulin or alterations in apoptotic pathways can lead to inherent resistance to the cytotoxic effects of MMAE.[13]

References

- 1. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. ADC Approval up to 2023 | BroadPharm [broadpharm.com]

- 4. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]

- 5. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. scispace.com [scispace.com]

- 8. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. tandfonline.com [tandfonline.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]

- 23. researchgate.net [researchgate.net]

In-depth Technical Guide: Exploring the Antimitotic Activity of Auristatin E in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin E is a potent synthetic analog of the marine natural product dolastatin 10.[1] It functions as a powerful antimitotic agent, making it a valuable cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The primary mechanism of action of Auristatin E is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[3] This interference leads to cell cycle arrest at the G2/M phase and subsequently triggers programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the in vitro antimitotic properties of Auristatin E, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams to clarify its molecular and cellular effects.

Core Mechanism: Inhibition of Tubulin Polymerization

Auristatin E exerts its antimitotic effects by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][3] This binding action inhibits the assembly of tubulin dimers into microtubules, which are essential for maintaining the cytoskeleton and for the proper function of the mitotic spindle.[1]

Experimental Protocol: Tubulin Polymerization Assay

This assay quantitatively assesses the impact of Auristatin E on the assembly of purified tubulin into microtubules.[4][5]

1. Reagents and Materials:

-

Purified tubulin (>99% pure)

-

Guanosine triphosphate (GTP) solution[4]

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[4][6]

-

Auristatin E (various concentrations)

-

Microplate reader capable of measuring absorbance at 340 nm[4][5]

-

96-well microplates[4]

2. Procedure:

-

Prepare a tubulin solution (e.g., 3-4 mg/mL) in General Tubulin Buffer containing glycerol.[4][5]

-

Add GTP to a final concentration of 1 mM.[4]

-

Dispense the tubulin solution into a pre-warmed 96-well plate.[5]

-

Introduce varying concentrations of Auristatin E or a vehicle control (e.g., DMSO) to the appropriate wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.[4][5]

-

Monitor the change in absorbance at 340 nm every minute for approximately 60 minutes. An increase in absorbance is proportional to the degree of tubulin polymerization.[4][5]